N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[1-[(4-chlorophenyl)methoxy]pyridin-2-ylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-16-11-9-15(10-12-16)14-24-21-13-5-4-8-18(21)20-25(22,23)17-6-2-1-3-7-17/h1-13H,14H2/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTLVASHUAGALJ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=CN2OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a dihydropyridine core, a sulfonamide group, and a chlorophenyl moiety, which contribute to its diverse biological activities.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamides, including the target compound, exhibit significant antibacterial properties. In particular, compounds similar to this compound showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The synthesized compounds exhibited varying degrees of inhibition with notable IC50 values:
| Compound | IC50 (µM) |
|---|---|
| Reference (Thiourea) | 21.25 ± 0.15 |
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | 2.17 ± 0.006 |
These results indicate that certain derivatives possess significantly higher inhibitory activity compared to the reference compound .
3. Binding Affinity Studies
Docking studies have revealed that this compound interacts effectively with key amino acids in target enzymes, suggesting a strong binding affinity that correlates with its inhibitory effects . This interaction is critical for the pharmacological effectiveness of the compound.
Case Studies
A notable study involved the synthesis and evaluation of various sulfonamide derivatives, including the target compound. The results indicated that these compounds not only exhibited antibacterial properties but also showed potential as urease inhibitors, which could be beneficial in treating conditions like kidney stones .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
The following table compares the target compound with structurally related sulfonamide derivatives:
Structural Insights
- Heterocyclic Core : The target compound’s 1,2-dihydropyridine ring provides partial conjugation, enhancing resonance stabilization compared to fully saturated piperidine (e.g., W-18) or aromatic benzimidazole cores (e.g., 5e/5f). This may influence redox properties and metabolic stability .
- The nitro group in W-18 introduces strong electron-withdrawing effects, likely increasing reactivity and toxicity .
Pharmacological and Physicochemical Properties
Physicochemical Trends
- Solubility : Methyl-substituted analogs (e.g., compound in ) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas the target compound’s chlorine substituent may decrease solubility.
- Stability : The conjugated dihydropyridine system in the target compound likely resists oxidation better than W-18’s piperidine, which may undergo nitro-reduction or sulfonamide cleavage .
Q & A
Q. How can researchers optimize synthetic routes for N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide to improve yield and purity?
Methodological Answer: Key factors include:
- Reagent stoichiometry : Adjust molar ratios of precursors (e.g., 4-chlorophenylmethoxy derivatives and benzenesulfonamide intermediates) to minimize side reactions.
- Catalytic systems : Use acidic catalysts (e.g., acetic acid) during condensation steps to enhance imine bond formation, as demonstrated in analogous sulfonamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) improve solubility of aromatic intermediates, while methanol facilitates crystallization of the final product .
- Temperature control : Reflux conditions (e.g., 60–80°C) balance reaction kinetics and thermal stability of intermediates .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, SC-XRD confirmed the (E)-configuration of the imine bond in related sulfonamides (mean C–C bond deviation: 0.004 Å; R factor: 0.044) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; sulfonamide NH at δ 10.1–10.5 ppm) .
- IR spectroscopy : Key peaks include S=O stretches (~1350 cm) and C=N vibrations (~1600 cm) .
Advanced Research Questions
Q. How do reaction mechanisms for N-[(2E)-...]benzenesulfonamide vary under nucleophilic vs. electrophilic conditions?
Methodological Answer:
- Nucleophilic conditions : The sulfonamide NH group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in Schiff base formation). Steric hindrance from the 4-chlorophenyl group may slow kinetics, requiring elevated temperatures .
- Electrophilic conditions : The electron-deficient pyridin-2-ylidene moiety participates in electrophilic aromatic substitution. Halogenated solvents (e.g., DCM) stabilize charged intermediates, as seen in analogous sulfonamide reactions .
- Kinetic monitoring : Use HPLC or TLC to track intermediate formation. For example, a 3:1 hexane/ethyl acetate solvent system resolves sulfonamide derivatives with R values ~0.5–0.7 .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence solid-state properties?
Methodological Answer:
- Hydrogen bonding : N–H⋯O and O–H⋯N interactions (e.g., NH sulfonamide to pyridin-2-ylidene oxygen) create S(6) and R_2$$^2(8) ring motifs, stabilizing layered structures .
- π–π stacking : Aromatic rings (e.g., benzene and pyridin-2-ylidene) exhibit face-to-face interactions (centroid distances: 3.7–3.8 Å), enhancing thermal stability .
- Impact on solubility : Strong H-bond networks reduce solubility in non-polar solvents, necessitating DMSO or DMF for dissolution .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
- Comparative crystallography : Overlay SC-XRD data of analogs (e.g., 4-methyl vs. 4-chloro derivatives) to identify steric/electronic effects on bioactivity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences. For example, electron-withdrawing chloro groups lower LUMO energy, increasing electrophilicity .
- Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent position, solvent polarity) causing discrepancies in IC values .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- pH-dependent degradation studies : Monitor hydrolysis via LC-MS at pH 2–12. For instance, the sulfonamide bond hydrolyzes at pH < 3 (t: 2–4 hrs), while the imine bond degrades at pH > 10 .
- Stabilization strategies : Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in buffers .
- Controlled-environment XRD : Compare crystal structures pre- and post-degradation to identify vulnerable moieties .
Advanced Methodological Tools
Q. What computational methods are recommended for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., carbonic anhydrase) using sulfonamide as an anchor. Score interactions based on hydrogen bonds (ΔG: −8 to −10 kcal/mol) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD values > 2 Å indicate conformational instability .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro to methoxy) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
